![molecular formula C15H16FN3O3 B6529722 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine CAS No. 1020454-45-8](/img/structure/B6529722.png)
4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The molecule also contains a pyrazole ring, which is a type of aromatic organic compound. The presence of a fluorophenyl group suggests that the compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the morpholine and pyrazole rings, as well as the fluorophenyl and methoxy groups. These functional groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the morpholine ring might undergo reactions at the nitrogen atom, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall molecular structure. For example, the presence of the morpholine ring might impart basicity to the compound, while the fluorophenyl group could affect its lipophilicity .Scientific Research Applications
4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine has a wide range of potential applications in scientific research. It has been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of drugs on the cardiovascular system. This compound has also been used in studies of the effects of drugs on the immune system, as well as in studies of the effects of drugs on the endocrine system. This compound has also been used in studies of the effects of drugs on the reproductive system.
Mechanism of Action
The precise mechanism of action of 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine is not yet known. However, it is believed to act as an agonist at the dopamine receptors in the brain, which may explain its effects on the central nervous system. In addition, this compound is believed to act as an antagonist at the serotonin receptors in the brain, which may explain its effects on the cardiovascular system.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to increase the activity of certain enzymes in the brain, as well as to increase the levels of certain neurotransmitters. In addition, this compound has been found to increase the levels of certain hormones in the blood, as well as to increase the levels of certain proteins in the blood.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine in laboratory experiments are that it is relatively easy to synthesize and is soluble in water and other organic solvents. In addition, this compound is relatively stable and has a long shelf life. The limitations of using this compound in laboratory experiments are that its precise mechanism of action is not yet known, as well as its potential side effects.
Future Directions
The potential future directions of 4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine research include further studies into its mechanism of action, as well as further studies into its potential therapeutic applications. In addition, further studies into the effects of this compound on the immune system, endocrine system, and reproductive system are needed. Furthermore, further studies into the potential side effects of this compound are needed, as well as further studies into the potential adverse interactions of this compound with other drugs. Finally, further studies into the potential of this compound as a drug delivery system are needed.
Synthesis Methods
4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine is synthesized from the reaction of 4-fluorophenyl and 4-methoxy-1H-pyrazole-3-carbonyl morpholine. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of 80-100°C and is completed in 2-3 hours. The product is a white powder that is soluble in water and other organic solvents.
Safety and Hazards
properties
IUPAC Name |
[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-21-13-10-19(12-4-2-11(16)3-5-12)17-14(13)15(20)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCYQDNQDGAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

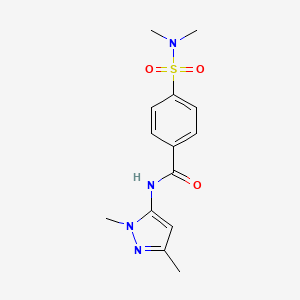
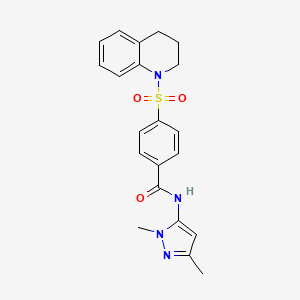
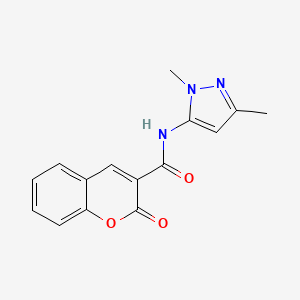

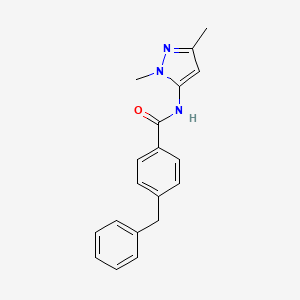
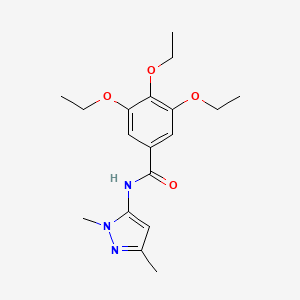
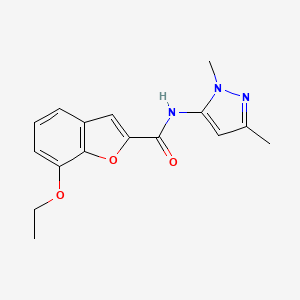
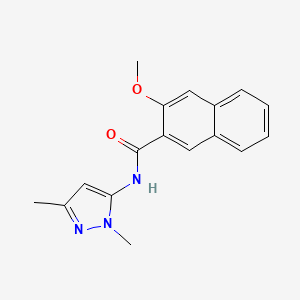
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B6529703.png)
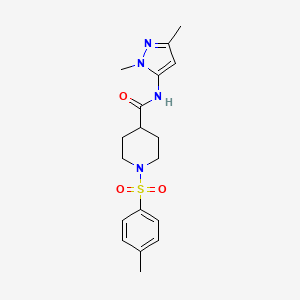
![methyl 1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate](/img/structure/B6529717.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B6529725.png)
![1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6529732.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)